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Introduction
Tertiary amines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and other

functional organic molecules. Their synthesis is a cornerstone of modern organic chemistry.

Carbamates serve as versatile precursors for the synthesis of tertiary amines, offering

advantages in terms of stability, handling, and the ability to act as protecting groups. This

document provides detailed protocols for three distinct methods for the synthesis of tertiary

amines from carbamates: Extrusive Alkylation of Carbamates, Direct Reduction of Carbamates,

and a classical two-step approach involving Carbamate Deprotection followed by Reductive

Amination.

Method 1: One-Pot Extrusive Alkylation of
Carbamates
This novel, step-economical method allows for the direct conversion of carbamates to tertiary

amines in a one-pot procedure. The reaction proceeds via the formation of a silyl carbamate

intermediate upon treatment with trimethylsilyl iodide (TMSI), followed by an in-situ alkylation

facilitated by a basic quench. This approach avoids the need for separate deprotection and

alkylation steps, offering a more efficient synthetic route.[1]
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Caption: Extrusive Alkylation Workflow.

Experimental Protocol
General Procedure for the One-Pot Extrusive Alkylation of Carbamates:[1]

To a microwave vial charged with a solution of the carbamate (1.0 equiv) in acetonitrile (0.22

M), add trimethylsilyl iodide (TMSI, 2.0 equiv).

Seal the vial and heat the reaction mixture in a microwave reactor at 125 °C for 15 minutes.

Cool the reaction mixture to room temperature.

Add potassium carbonate (K₂CO₃, 3.0 equiv) and water (3.0 equiv).

Stir the resulting suspension vigorously at room temperature for 12 hours.

Upon completion, dilute the reaction mixture with water and extract with an organic solvent

(e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

tertiary amine.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b15211072?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC9420822/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15211072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data
Substrate (Carbamate) Product (Tertiary Amine) Yield (%)

N-Boc-piperidine N-phenethyl-piperidine 87

N-Cbz-pyrrolidine N-benzyl-pyrrolidine 75

N-Boc-morpholine N-phenethyl-morpholine 82

N-Cbz-N-methylaniline N-benzyl-N-methylaniline 68

Yields are isolated yields after purification.[1]

Method 2: Direct Reduction of Tertiary Carbamates
Tertiary amines can be synthesized by the direct reduction of the corresponding tertiary

carbamates using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). This

method effectively removes the carbonyl group of the carbamate, replacing it with a methylene

group, to furnish the tertiary amine. This approach is particularly useful when the desired

tertiary amine is structurally similar to a readily available carbamate.
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Caption: Direct Reduction Workflow.

Experimental Protocol
General Procedure for the Reduction of a Tertiary Carbamate with LiAlH₄:[2][3]

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add

a suspension of lithium aluminum hydride (LiAlH₄, 1.5-3.0 equiv) in a dry ethereal solvent

(e.g., diethyl ether or tetrahydrofuran (THF)).
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Cool the suspension to 0 °C in an ice bath.

Slowly add a solution of the tertiary carbamate (1.0 equiv) in the same dry solvent to the

LiAlH₄ suspension.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to reflux for 2-16 hours, monitoring the reaction by thin-layer chromatography

(TLC) or liquid chromatography-mass spectrometry (LC-MS).

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential

slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then

again by water (Fieser workup).

Stir the resulting granular precipitate at room temperature for 30 minutes.

Filter the precipitate and wash it thoroughly with an organic solvent (e.g., ethyl acetate).

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to yield the crude tertiary amine.

If necessary, purify the product by distillation or column chromatography.

Quantitative Data
Substrate (Carbamate) Product (Tertiary Amine) Yield (%)

Methyl (2S)-2-propylpiperidine-

1-carboxylate
(S)-1-methyl-2-propylpiperidine 64

Ethyl N,N-dibenzylcarbamate Tribenzylamine ~90 (not specified)

Methyl N-benzyl-N-

phenylcarbamate
N-benzyl-N-methylaniline ~85 (not specified)

Ethyl N-ethyl-N-

phenylcarbamate
N,N-diethylaniline ~90 (not specified)

Yields are based on literature examples and may vary depending on the specific substrate and

reaction conditions.[2]
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Method 3: Carbamate Deprotection Followed by
Reductive Amination
A classical and highly versatile two-step approach involves the initial deprotection of a

carbamate-protected secondary amine, followed by the alkylation of the resulting secondary

amine to the desired tertiary amine. Reductive amination is a common and efficient method for

the second step, involving the reaction of the secondary amine with an aldehyde or ketone in

the presence of a reducing agent. This method allows for the introduction of a wide variety of

substituents onto the nitrogen atom.

Experimental Workflow Diagram
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Caption: Deprotection-Alkylation Workflow.

Experimental Protocols
Step 1: Deprotection of N-Boc-Protected Secondary Amine

Dissolve the N-Boc-protected secondary amine (1.0 equiv) in dichloromethane (DCM).

Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours until the

deprotection is complete (monitored by TLC or LC-MS).

Remove the solvent and excess TFA under reduced pressure.

Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous

sodium bicarbonate solution).

Extract the aqueous layer with an organic solvent, dry the combined organic layers, and

concentrate to obtain the crude secondary amine, which can often be used in the next step

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b15211072?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15211072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


without further purification.

Step 2: Reductive Amination of the Secondary Amine

To a solution of the secondary amine (1.0 equiv) and an aldehyde or ketone (1.0-1.2 equiv)

in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a reducing agent

such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 equiv) in one portion.

Stir the reaction mixture at room temperature for 2-24 hours until the reaction is complete.

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

Separate the organic layer, and extract the aqueous layer with an organic solvent.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the residue by flash column chromatography to afford the desired tertiary amine.[4]

Quantitative Data
Starting
Carbamate

Intermediate
Secondary
Amine

Aldehyde/Keto
ne

Product
(Tertiary
Amine)

Overall Yield
(%)

N-Boc-

dibenzylamine
Dibenzylamine Formaldehyde Tribenzylamine

High (not

specified)

N-Boc-piperidine Piperidine Benzaldehyde
N-

Benzylpiperidine
>90

N-Boc-

morpholine
Morpholine Acetone

N-

Isopropylmorphol

ine

>90

N-Boc-N-

methylbenzylami

ne

N-

methylbenzylami

ne

Cyclohexanone

N-Cyclohexyl-N-

methylbenzylami

ne

High (not

specified)
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Yields are representative for the two-step process and can vary based on the specific

substrates and reaction conditions.

Conclusion
The synthesis of tertiary amines from carbamates can be achieved through several effective

protocols. The choice of method depends on the specific target molecule, the availability of

starting materials, and the desired efficiency. The one-pot extrusive alkylation offers a rapid and

innovative approach. Direct reduction provides a straightforward conversion for structurally

related compounds. The classical deprotection followed by reductive amination remains a

robust and versatile strategy for introducing a wide range of substituents. These detailed

protocols and comparative data will aid researchers in selecting the most suitable method for

their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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